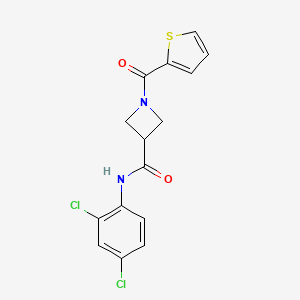

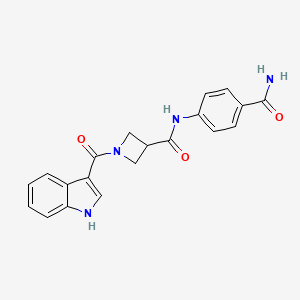

![molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4](/img/structure/B6427376.png)

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as anisoles . It is a clear colorless to slightly yellow liquid . It can be used as an intermediate to synthesize other compounds .

Synthesis Analysis

The synthesis of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves a reaction of 5-bromo-2-methoxypyridine and bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This ester then reacts with 2-halogenated pyridine to produce 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine .Molecular Structure Analysis

The molecular weight of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is 186.21 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Most of the reactions of this compound are centered on the methyl group. For example, it is a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .Physical And Chemical Properties Analysis

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is a clear colorless to slightly yellow liquid . It has a molecular weight of 186.21 .科学研究应用

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine, have been found to exhibit anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are primarily responsible for collagen synthesis in liver fibrosis . Some of these compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating their potential as novel anti-fibrotic drugs .

Antimicrobial Activity

Pyridine derivatives are known to exhibit antimicrobial activity . Compounds with nitro and dimethoxy substituents have shown significant activity against tested strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger .

Antiviral Activity

In addition to their antimicrobial properties, pyridine derivatives are also known to have antiviral activities . This makes 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine a potential candidate for antiviral drug development.

Anticancer Activity

The pyrimidine moiety in 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has been associated with antitumor activities . This suggests that this compound could be explored further for potential anticancer applications.

Anti-Malarial Activity

Pyridinium salts, which include pyridine derivatives, have been found to exhibit anti-malarial activities . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the development of anti-malarial drugs.

Anti-Cholinesterase Inhibitors

Pyridinium salts have also been found to act as anti-cholinesterase inhibitors . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Applications in Materials Science

Pyridinium salts have found applications in materials science . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the development of new materials.

Gene Delivery

Pyridinium salts have been associated with biological issues related to gene delivery . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in gene therapy applications.

安全和危害

未来方向

This compound can be used as an intermediate to synthesize other compounds, such as 2-methoxy-3-pyridinesulfonyl chloride, which is used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents . It can also be used to prepare bicyclic iminopyrimidinones as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors .

作用机制

Target of Action

Related compounds have been used in the synthesis of various pharmaceuticals . For instance, 2-methoxypyridine derivatives have been used as intermediates in the synthesis of erythromycin macrolide antibiotics .

Mode of Action

It’s worth noting that related compounds have shown inhibitory action at nanomolar levels when used as ligands of platinum complexes .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Related compounds have shown potential in the production of antibacterial and antiprotozoal agents .

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

属性

IUPAC Name |

2-methyl-5-(pyridin-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZONPNISLZBTCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(pyridin-2-yl)methoxy]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

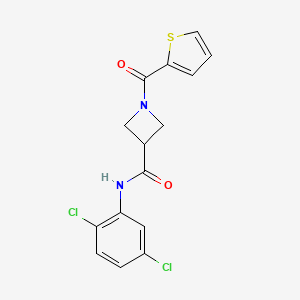

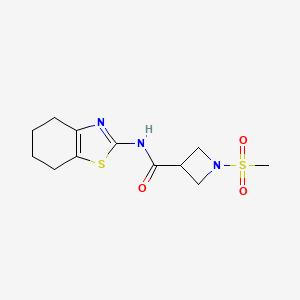

![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)

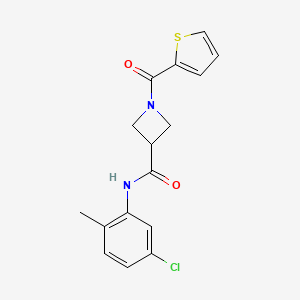

![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)

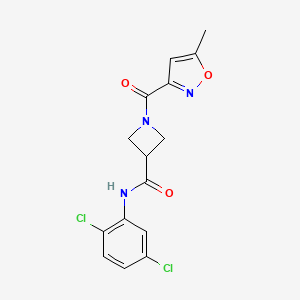

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)

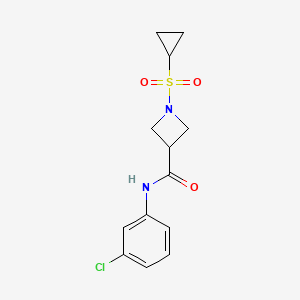

![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)

![2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B6427381.png)